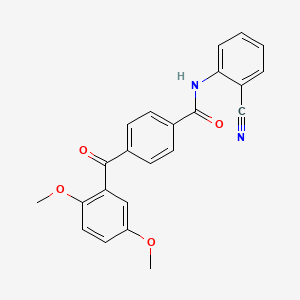
N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide
Overview
Description
N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide, commonly referred to as CDB-2914, is a synthetic compound that belongs to the family of selective progesterone receptor modulators (SPRMs). CDB-2914 is known for its potential application in the field of reproductive medicine due to its ability to selectively bind to progesterone receptors and modulate their activity. The purpose of
Mechanism of Action
CDB-2914 works by binding to progesterone receptors and modulating their activity. Progesterone receptors are found in various tissues throughout the body, including the uterus, ovaries, and breast tissue. By selectively modulating the activity of these receptors, CDB-2914 can regulate various reproductive processes, such as ovulation, implantation, and menstruation.
Biochemical and Physiological Effects
CDB-2914 has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that CDB-2914 can inhibit the growth and proliferation of various cancer cell lines, including breast, ovarian, and endometrial cancer cells. Additionally, CDB-2914 has been shown to have anti-inflammatory properties and to reduce the production of various cytokines and chemokines.
Advantages and Limitations for Lab Experiments
One of the main advantages of using CDB-2914 in lab experiments is its high affinity for progesterone receptors. This makes it a useful tool for studying the role of progesterone in various reproductive processes. However, one of the limitations of using CDB-2914 is its potential for off-target effects. Because CDB-2914 can bind to other receptors in addition to progesterone receptors, it is important to carefully control for these effects in lab experiments.
Future Directions
There are a number of potential future directions for research on CDB-2914. One area of interest is the development of new contraceptives that utilize CDB-2914 as the active ingredient. Additionally, CDB-2914 may have potential as a treatment for various reproductive disorders, such as endometriosis and uterine fibroids. Further research is needed to fully understand the potential applications of CDB-2914 in these areas.
Scientific Research Applications
CDB-2914 has been extensively studied for its potential application in the field of reproductive medicine. It has been shown to have a high affinity for progesterone receptors and to selectively modulate their activity. This makes CDB-2914 a promising candidate for the development of new contraceptives and treatments for various reproductive disorders.
properties
IUPAC Name |
N-(2-cyanophenyl)-4-(2,5-dimethoxybenzoyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O4/c1-28-18-11-12-21(29-2)19(13-18)22(26)15-7-9-16(10-8-15)23(27)25-20-6-4-3-5-17(20)14-24/h3-13H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDLWOIJVKPAGRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-ethyl-1,3-dimethyl-7,8-diphenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557376.png)
![2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3557388.png)
![7-(4-chlorophenyl)-1,3-dimethyl-8-(2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3557393.png)
![1'-(6,7-dimethoxy-3,3-dimethyl-3,4-dihydroisoquinolin-1-yl)-4'H-spiro[cyclohexane-1,3'-isoquinoline]](/img/structure/B3557401.png)
![ethyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-{[(4-ethoxyphenyl)amino]methyl}-1H-1,2,3-triazole-4-carboxylate](/img/structure/B3557404.png)

![6-bromo-3-{[4-(3-chlorophenyl)-1-piperazinyl]carbonyl}-2H-chromen-2-one](/img/structure/B3557407.png)
![6-bromo-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide](/img/structure/B3557415.png)
![dimethyl 5-{[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]amino}isophthalate](/img/structure/B3557416.png)
![isopropyl 4-[({[4-allyl-5-(3-furyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)amino]benzoate](/img/structure/B3557426.png)
![N-[2-(3,4-diethoxyphenyl)ethyl]-N'-9H-xanthen-9-ylurea](/img/structure/B3557428.png)
![3-amino-5-chloro-N-(2,4-dichlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3557434.png)
![2-{[7-(3,4-diethoxybenzyl)-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]thio}-N-mesitylacetamide](/img/structure/B3557442.png)
![5-(3-methoxyphenyl)-N-methyl-N-[4-(trifluoromethoxy)phenyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B3557452.png)